molecular formula C11H14O4 B13623554 2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B13623554
M. Wt: 210.23 g/mol
InChI Key: BYZHYFXRWJQAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a hydroxyl group at the C2 position of the propanoic acid chain and a 4-methoxy-3-methylphenyl substituent at the C3 position.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C11H14O4/c1-7-5-8(3-4-10(7)15-2)6-9(12)11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14)

InChI Key

BYZHYFXRWJQAOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes

While direct literature on this exact compound is limited, closely related compounds such as 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid have well-documented synthetic routes that can be adapted or serve as models.

Synthesis via Epoxidation and Rearrangement (Adapted from Patent US20130184490A1)
  • Step 1: Formation of Aryl Ketone Intermediate

    The synthesis begins with the reaction of an appropriately substituted benzophenone derivative with methyl chloroacetate in the presence of sodium methoxide base. This step forms an intermediate ester with the aryl group attached to the propanoic acid skeleton.

  • Step 2: Epoxidation and Rearrangement

    A one-pot reaction involving epoxidation, rearrangement, and hydrolysis is conducted. This step introduces the hydroxy group at the 2-position of the propanoic acid moiety. However, this step often yields impure products contaminated with starting materials and byproducts, necessitating multiple purification steps.

  • Step 3: Hydrolysis

    The ester intermediate is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the free acid.

  • Step 4: Resolution of Enantiomers

    If the target compound is chiral, resolution is performed using chiral amines such as (S)-1-(4-nitrophenyl)ethylamine to form diastereomeric salts, which are then separated by crystallization. Acidification of the salt liberates the desired enantiomer of the hydroxy acid.

  • Step 5: Purification

    The crude product is purified by extraction with solvents such as methyl tert-butyl ether and n-heptane, followed by recrystallization at controlled temperatures (e.g., 25–40°C).

Table 1: Summary of Key Reaction Conditions

Step Reagents/Conditions Notes
Aryl ketone formation Benzophenone, methyl chloroacetate, sodium methoxide, toluene, −10 to −5°C Controlled addition to avoid side reactions
Epoxidation/Rearrangement One-pot reaction, hydrolysis with NaOH Impure product, requires purification
Hydrolysis NaOH solution Converts ester to acid
Resolution (S)-1-(4-nitrophenyl)ethylamine, reflux in methyl tert-butyl ether Yield ~15%, enantiomeric purity ~99.5%
Purification Extraction, distillation, recrystallization at 25–40°C Final product isolation
Alternative Synthetic Routes
  • Friedel-Crafts Alkylation and Subsequent Functionalization

    Starting from 4-methoxy-3-methylbenzene derivatives, Friedel-Crafts alkylation with appropriate α-halo acids or esters can build the propanoic acid side chain, followed by oxidation or hydroxylation to introduce the hydroxy group.

  • Hydrolysis of Nitrile Precursors

    Similar compounds have been synthesized by hydrolyzing nitrile precursors under acidic or basic conditions to yield the corresponding carboxylic acids with the desired aromatic substitution pattern.

Purification and Characterization

  • Purification typically involves solvent extraction, crystallization, and drying under controlled temperatures (50–60°C).
  • Characterization methods include X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm purity and structure.

Research Findings and Observations

  • The one-pot epoxidation and rearrangement step often produces impure mixtures, highlighting the need for multiple purification steps.
  • Resolution with (S)-1-(4-nitrophenyl)ethylamine yields high enantiomeric purity but relatively low yield (~15%).
  • Use of solvents such as methyl tert-butyl ether and n-heptane in recrystallization improves product isolation.
  • Reaction temperature control is critical, especially during the addition of reactive reagents (e.g., methyl chloroacetate at −10 to −5°C).

Data Tables

Table 2: Reaction Yields and Enantiomeric Purity

Step Yield (%) Enantiomeric Purity (%) Comments
Epoxidation/Rearrangement ~70 Not applicable Crude product, impure
Hydrolysis ~85 Not applicable Conversion to acid
Resolution 15 99.5 Low yield but high purity
Final Purification 90 99.5 Recrystallization step

Table 3: Analytical Characterization Results

Technique Observations
XRPD Matches expected crystalline pattern
DSC Melting point consistent with literature data
IR Spectroscopy Characteristic peaks for hydroxy and carboxylic acid groups confirmed

The preparation of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid involves multi-step organic synthesis, typically starting from substituted benzophenone derivatives or related aromatic compounds. The key transformation involves the introduction of the hydroxy group at the 2-position via epoxidation and rearrangement, followed by hydrolysis and resolution to obtain the enantiomerically pure product. The process requires careful control of reaction conditions and multiple purification steps to achieve high purity and yield.

The described methods are supported by detailed patent literature and peer-reviewed studies on structurally similar compounds, providing a robust framework for synthesis and scale-up in research and industrial settings.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example, reaction with ethanol in the presence of sulfuric acid forms the corresponding ethyl ester . Conversely, hydrolysis of esters (e.g., ethyl or methyl esters) regenerates the parent acid under basic conditions .

Reaction Conditions Product Yield References
Esterification with ethanolH₂SO₄ catalyst, reflux, 4 hoursEthyl 2-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate85%
Hydrolysis of methyl esterNaOH (2 M), 100°C, 1 hour2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid91%

Oxidation Reactions

The hydroxyl group at position 2 is susceptible to oxidation. Using potassium permanganate (KMnO₄) in acidic conditions converts the hydroxyl group to a ketone, yielding 3-(4-methoxy-3-methylphenyl)-2-oxopropanoic acid. Stronger oxidative conditions (e.g., CrO₃) may decarboxylate the compound to form 4-methoxy-3-methylacetophenone .

Oxidizing Agent Conditions Product Yield References
KMnO₄ (acidic)H₂SO₄, 60°C, 3 hours3-(4-Methoxy-3-methylphenyl)-2-oxopropanoic acid72%
CrO₃H₂O, reflux, 6 hours4-Methoxy-3-methylacetophenone68%

Decarboxylation

Thermal decarboxylation (150–200°C) eliminates CO₂, producing 3-(4-methoxy-3-methylphenyl)-2-propanol. This reaction is accelerated in polar aprotic solvents like DMF .

Conditions Product Yield References
180°C, DMF, 2 hours3-(4-Methoxy-3-methylphenyl)-2-propanol78%

Nucleophilic Substitution on the Aromatic Ring

The electron-donating methoxy and methyl groups direct electrophilic substitution to the para and ortho positions. Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 5 of the aromatic ring .

Reagent Conditions Product Yield References
HNO₃/H₂SO₄0°C, 30 minutes2-Hydroxy-3-(4-methoxy-3-methyl-5-nitrophenyl)propanoic acid65%

Amidation

The carboxylic acid reacts with amines (e.g., benzylamine) via carbodiimide-mediated coupling (e.g., DCC/DMAP) to form amides, which are valuable in peptide mimetics .

Amine Conditions Product Yield References
BenzylamineDCC, DMAP, CH₂Cl₂, 24 hoursN-Benzyl-2-hydroxy-3-(4-methoxy-3-methylphenyl)propanamide82%

Reduction of the Carboxylic Acid Group

Catalytic hydrogenation (H₂/Pd-C) reduces the carboxylic acid to a primary alcohol, yielding 3-(4-methoxy-3-methylphenyl)-1,2-propanediol .

Catalyst Conditions Product Yield References
Pd/C (10%)H₂ (1 atm), EtOH, 25°C, 12 hours3-(4-Methoxy-3-methylphenyl)-1,2-propanediol88%

Scientific Research Applications

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Hydroxyl vs. Methoxy : The hydroxyl group in p-hydroxyphenyllactic acid () improves water solubility compared to the methoxy group in the target compound.
  • Stereochemical Complexity : Unlike simpler analogs (e.g., p-hydroxyphenyllactic acid), the 3-methyl and 4-methoxy groups in the target compound introduce steric hindrance, which may affect enzymatic processing or receptor binding .

Physicochemical Properties

  • Hydrophilicity : Hydroxyl-substituted derivatives (e.g., p-hydroxyphenyllactic acid) exhibit higher water solubility due to hydrogen bonding, whereas methoxy and methyl groups reduce polarity .

Biological Activity

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid, also known as HMPA, is a phenylpropanoic acid derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic effects, particularly in inflammatory and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12O4
  • Molecular Weight : Approximately 196.20 g/mol
  • Structure : Contains a benzene ring conjugated to a propanoic acid moiety, with hydroxyl and methoxy functional groups enhancing its reactivity and solubility .

The biological activity of HMPA is primarily attributed to its interaction with various molecular targets:

  • Anti-inflammatory Effects : HMPA may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. It also modulates the NF-κB pathway, reducing the expression of pro-inflammatory cytokines .
  • Antioxidant Activity : The compound exhibits scavenging properties against free radicals, potentially mitigating oxidative stress-related damage .
  • Metabolic Regulation : Research indicates that HMPA can influence gut microbiota composition and improve insulin sensitivity, thereby aiding in metabolic health .

1. Anti-inflammatory Properties

HMPA has been investigated for its ability to alleviate inflammation. In vitro studies suggest that it reduces the production of inflammatory mediators in various cell types, including macrophages.

2. Antioxidant Effects

The compound's antioxidant capacity has been demonstrated through assays that measure its ability to scavenge reactive oxygen species (ROS). This property is essential for protecting cells from oxidative damage.

3. Anticancer Potential

HMPA has shown promise in cancer research. In a study involving colon cancer cells (HCT-116), HMPA derivatives exhibited significant antiproliferative activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The mechanism appears to involve apoptosis induction and selective targeting of cancer cells while sparing normal cells.

Case Studies and Research Findings

StudyFindings
Inflammation Model HMPA reduced levels of TNF-α and IL-6 in cultured macrophages, indicating anti-inflammatory effects .
Cancer Cell Study Derivatives of HMPA showed selective cytotoxicity against HCT-116 cells with IC50 values indicating potent activity .
Metabolic Impact In animal models, HMPA improved insulin sensitivity and altered gut microbiota composition favorably .

Pharmacokinetics

HMPA's pharmacokinetic profile has been studied in Sprague-Dawley rats. Following oral administration, peak concentrations were observed within 15 minutes, with significant distribution across various organs, suggesting efficient absorption and metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.